![molecular formula C22H27N3O2 B6496036 N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946363-15-1](/img/structure/B6496036.png)
N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Description
N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.21032711 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H32N4
- Molecular Weight : 420.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. It appears to enhance the availability of serotonin in the synaptic cleft by inhibiting its reuptake.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Analgesic Properties : The compound has also demonstrated analgesic effects in various pain models, possibly through modulation of opioid receptors.
Study 1: Antidepressant Effects in Rodent Models
A study published in 2023 evaluated the antidepressant effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated that doses of 10 mg/kg significantly reduced immobility time compared to control groups (p < 0.05), suggesting robust antidepressant potential.
Test Type | Dose (mg/kg) | Immobility Time (seconds) | p-value |
---|---|---|---|
FST | 0 | 120 | - |
FST | 10 | 60 | <0.05 |
TST | 0 | 90 | - |
TST | 10 | 40 | <0.05 |
Study 2: Neuroprotective Effects Against Oxidative Stress
In vitro assays conducted on neuronal cell lines demonstrated that this compound could significantly reduce levels of reactive oxygen species (ROS) when exposed to hydrogen peroxide (H₂O₂), indicating potential neuroprotective properties.
Treatment Group | ROS Levels (µM) | p-value |
---|---|---|
Control | 15 | - |
H₂O₂ | 30 | - |
H₂O₂ + Compound (10 µM) | 10 | <0.01 |
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-16-6-9-19(10-7-16)24-22(27)21(26)23-13-12-17-8-11-20-18(15-17)5-4-14-25(20)2/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDWPLSKXXYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.